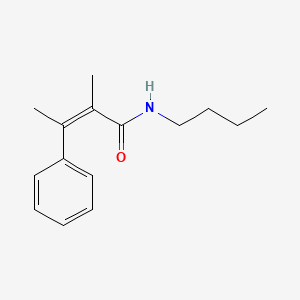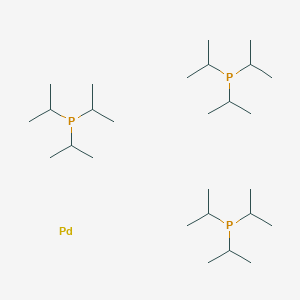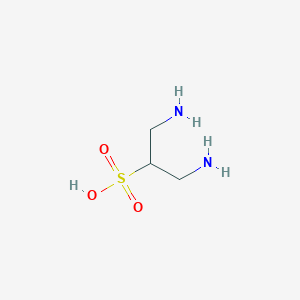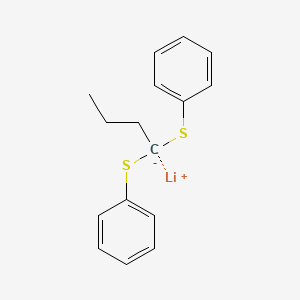![molecular formula C25H46 B14635852 [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane CAS No. 55401-70-2](/img/structure/B14635852.png)
[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane is a complex organic compound that falls under the category of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its unique structure, which includes multiple cyclohexane and cyclopentane rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane typically involves multiple steps, starting with the preparation of the cyclohexane and cyclopentane rings. These rings are then linked through a series of reactions, including alkylation and hydrogenation. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Chlorine (Cl₂), Bromine (Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclopentanone derivatives, while reduction typically results in fully saturated hydrocarbons.
Applications De Recherche Scientifique
[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cycloalkanes and their reactions.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in cellular signaling. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Cyclopentane: Another cycloalkane with a five-membered ring.
Decalin: A bicyclic compound with two fused cyclohexane rings.
Uniqueness
What sets [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane apart from these similar compounds is its complex structure, which includes multiple rings and unique substituents. This complexity allows it to exhibit distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
55401-70-2 |
|---|---|
Formule moléculaire |
C25H46 |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
[3-(2-cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane |
InChI |
InChI=1S/C25H46/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h22-25H,1-21H2 |
Clé InChI |
FACBIRPZNJRFHX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCC(CCCC2CCCC2)CCC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)






![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)
